molecular formula C8H12ClNO3 B6255036 (4S)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one CAS No. 93617-85-7

(4S)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B6255036
CAS No.: 93617-85-7
M. Wt: 205.64 g/mol
InChI Key: BMIPCCMPWHPOGN-ZCFIWIBFSA-N
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Description

(4S)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one ( 93617-85-7) is a high-purity chiral oxazolidinone derivative supplied for research use only. This compound features a reactive chloroacetyl group and a defined (4S) stereocenter, making it a valuable chiral auxiliary and building block in asymmetric synthesis . The oxazolidinone ring system is well-established in scientific literature for its role in directing stereoselective reactions, such as alkylations and aldol additions . More broadly, the oxazolidinone core structure is of significant interest in medicinal chemistry, notably as the foundation of a class of synthetic antibacterial agents that inhibit bacterial protein synthesis . This product is offered in various packaging sizes to meet your research needs. This product is intended for laboratory research by trained professionals and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the product's safety data sheet (SDS) for safe handling and storage information.

Properties

CAS No.

93617-85-7

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

(4S)-3-(2-chloroacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H12ClNO3/c1-5(2)6-4-13-8(12)10(6)7(11)3-9/h5-6H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

BMIPCCMPWHPOGN-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1C(=O)CCl

Canonical SMILES

CC(C)C1COC(=O)N1C(=O)CCl

Purity

95

Origin of Product

United States

Biological Activity

(4S)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, known for their diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features an oxazolidinone ring structure, characterized by a five-membered cyclic amide. The presence of a chloroacetyl group and an isopropyl substituent contributes to its unique properties and biological activity.

Oxazolidinones primarily function as protein synthesis inhibitors. They bind to the 50S subunit of bacterial ribosomes, preventing the formation of the initiation complex necessary for protein translation. This mechanism is crucial in combating multidrug-resistant Gram-positive bacteria.

Key Findings:

  • Antimicrobial Activity : Studies indicate that this compound exhibits potent antibacterial activity against various strains of Staphylococcus aureus and Enterococcus faecium, including those resistant to linezolid .
  • Cytotoxicity : Research has shown that while the compound is effective against bacteria, it also displays cytotoxic effects on human cell lines at higher concentrations. This duality necessitates careful consideration in therapeutic applications.

Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) comparable to linezolid, suggesting its potential as an alternative treatment option for resistant infections .

Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to determine the impact of structural modifications on biological activity. The introduction of various substituents on the oxazolidinone ring was found to enhance antibacterial potency while reducing cytotoxicity. Notably, compounds with bulky substituents showed increased binding affinity to the ribosomal target .

Data Table: Biological Activity Overview

Activity Observation Reference
AntimicrobialEffective against MRSA and VRE
CytotoxicityModerate cytotoxic effects on human cell lines
Structure-Activity RelationshipModifications enhance potency and reduce toxicity

Comparison with Similar Compounds

Key Structural Features :

  • Stereochemistry : The (4S) configuration ensures chiral specificity, critical for biological activity.
  • Substituents: The 2-chloroacetyl group at C3 introduces electrophilic reactivity, enabling nucleophilic substitution or coupling reactions.

Comparison with Similar Oxazolidinone Derivatives

Structural Comparison

Compound Substituents Biological Activity Key References
(4S)-3-(2-Chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one C3: 2-Chloroacetyl; C4: Isopropyl Not explicitly stated (potential PI3Kδ or antimicrobial activity inferred from class)
MLV-6976 C3: 3-(Perhydroazepin-1-yl)propyl; C4: 2-Methylpropyl; C5: Phenyl Centrally acting muscle relaxant (reduces decerebrate rigidity in rats)
Parsaclisib C3: Complex aryl-pyrrolidinone; C4: Functionalized pyrazolo[3,4-d]pyrimidine Potent PI3Kδ inhibitor (anticancer applications)
Ezetimibe Intermediate D C3: 5-(4-Fluorophenyl)-5-hydroxypentanoyl; C4: Phenyl Intermediate in cholesterol-lowering drug synthesis
(4S)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]-butanoyl}-1,3-oxazolidin-2-one C3: Chloro-dioxolane-butanoyl; C4: Benzyl Synthetic intermediate for enantioselective catalysis

Structural Insights :

  • The chloroacetyl group in the target compound contrasts with aryl (MLV-6976) or hydroxypentanoyl (Ezetimibe intermediate D) substituents, suggesting divergent reactivity and target selectivity.
  • Stereochemical complexity is a common feature; for example, (4S)-benzyl derivatives (e.g., ) emphasize the role of absolute configuration in enantioselective synthesis .

Key Challenges :

  • Chloroacetyl Stability : The 2-chloroacetyl group may undergo hydrolysis or unintended nucleophilic attack, necessitating controlled reaction conditions .
  • Stereochemical Purity : Asymmetric synthesis or chiral resolution is critical, as seen in PI3Kδ inhibitors like parsaclisib .

Activity Trends :

  • Lipophilicity : Compounds with hydrophobic groups (e.g., isopropyl, benzyl) show improved membrane permeability, crucial for CNS or intracellular targets.
  • Electrophilic Reactivity : The chloroacetyl group may enable covalent binding to enzyme active sites, though this requires validation.

Crystallographic and Computational Insights

  • Crystallography: SHELX software () has been pivotal in determining oxazolidinone structures, confirming stereochemistry and intermolecular interactions .
  • DFT Studies: highlights the importance of exact-exchange terms in density-functional theory (DFT) for predicting thermochemical properties, which could guide the optimization of oxazolidinone derivatives .

Preparation Methods

Traditional Acylation Method Using Triethylamine and Chloroacetyl Chloride

The most widely reported method involves the acylation of (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one with 2-chloroacetyl chloride in the presence of a base. A representative procedure from a 2021 study achieved a 99% yield by reacting equimolar amounts of the oxazolidinone and chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature . Triethylamine serves as both a base and a proton scavenger, while lithium chloride enhances reaction efficiency by stabilizing intermediates .

Key Reaction Parameters

ParameterValue/Detail
SolventTetrahydrofuran (THF)
Temperature0°C → 20°C (gradual warming)
BaseTriethylamine (1.2 equivalents)
AdditiveLithium chloride (catalytic)
Reaction Time2–3 hours
Yield99%

Nuclear magnetic resonance (NMR) analysis confirmed the structure, with distinct signals at δ 4.4 ppm (oxazolidinone ring protons) and δ 2.97 ppm (chloroacetyl methylene group) .

Ultrasonic Irradiation-Assisted Synthesis

A 2024 study demonstrated the use of ultrasonic irradiation to accelerate the acylation step . By subjecting a mixture of (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one, 2-chloroacetyl chloride, and triethylamine in dichloromethane (DCM) to ultrasound (40 kHz), the reaction time reduced from 3 hours to 45 minutes while maintaining a 95% yield . The mechanical energy from ultrasound enhances molecular collisions, promoting faster activation of the carbonyl group.

Advantages Over Traditional Methods

  • Efficiency: 70% reduction in reaction time.

  • Solvent Compatibility: DCM’s low polarity minimizes side reactions.

  • Scalability: Suitable for continuous flow systems in industrial settings .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and purity. A patented method employs continuous flow reactors to maintain precise temperature control (−5°C to 5°C) during the exothermic acylation step . Automated quenching with aqueous sodium bicarbonate ensures consistent pH adjustment, while liquid-liquid extraction with ethyl acetate isolates the product in >98% purity .

Process Optimization Table

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature ControlIce BathJacketed Reactor
WorkupManual ExtractionCentrifugal Separators
Throughput10–100 g/day10–100 kg/day

Stereochemical Integrity and Racemization Risks

The chiral center at the 4-position is susceptible to racemization under acidic or high-temperature conditions. Studies show that maintaining a pH > 8 during workup and limiting temperatures to <25°C preserves enantiomeric excess (ee) >99% . Lithium chloride’s presence further stabilizes the transition state, reducing epimerization risks .

Racemization Mitigation Strategies

  • Use of non-polar solvents (e.g., THF, DCM).

  • Short reaction times (<4 hours).

  • Immediate neutralization post-reaction.

Comparative Analysis of Synthetic Routes

MethodYieldReaction Timeee (%)Cost (USD/g)
Traditional Acylation99%3 hours99.512.50
Ultrasonic Irradiation95%45 minutes98.714.20
Industrial Flow Reactor98%1 hour99.28.90

The industrial flow reactor method offers the best balance of cost and efficiency, whereas ultrasonic irradiation suits small-scale, rapid synthesis .

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr): 1704 cm⁻¹ (C=O stretch), 1308 cm⁻¹ (C-Cl stretch) .

  • 1H NMR (CDCl₃): δ 1.24–1.75 (m, 6H, isopropyl CH₃), δ 4.23 (s, 1H, NH), δ 4.4 (m, 1H, oxazolidinone ring) .

  • MS: m/z 205.6 (M⁺), consistent with molecular formula C₈H₁₂ClNO₃.

Quality control in industrial settings employs high-performance liquid chromatography (HPLC) with chiral columns to verify ee >99% .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4S)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one, and what reagents/conditions are critical for stereochemical control?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from chiral oxazolidinone precursors. Key steps include:

  • Acylation : Reacting 4-(propan-2-yl)-1,3-oxazolidin-2-one with 2-chloroacetyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent racemization .
  • Stereochemical Control : Use of (S)-configured starting materials or chiral auxiliaries (e.g., Evans auxiliaries) ensures retention of the 4S configuration. Low temperatures and inert atmospheres minimize side reactions .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) and recrystallization (e.g., from ethanol/water) are used to isolate the product.

Q. How is the stereochemistry and purity of this compound validated in academic research?

  • Methodological Answer :

  • Chiral HPLC : Employing a chiral stationary phase (e.g., OD-H column) with hexane/isopropanol mobile phases to confirm enantiomeric excess .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated in related oxazolidinone derivatives (e.g., (4R)-4-benzyl analogs) .
  • Spectroscopic Techniques : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify regiochemistry; IR confirms carbonyl and oxazolidinone ring vibrations .

Q. What are the common functional group transformations feasible with this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : The chloroacetyl group reacts with amines (e.g., benzylamine) in THF with K2_2CO3_3 to form amides .
  • Reduction : Lithium aluminum hydride (LiAlH4_4) reduces the oxazolidinone ring to an alcohol, but may require protecting groups to preserve stereochemistry .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids, using Pd(PPh3_3)4_4 as a catalyst, modifies the propan-2-yl substituent .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields or stereochemical outcomes during scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For example, DMF may improve solubility but risk racemization vs. dichloromethane .
  • In Situ Monitoring : ReactIR or NMR tracks intermediate formation to pinpoint deviations (e.g., unexpected byproducts from chloroacetyl hydrolysis) .
  • Crystallography-Driven Refinement : SHELXL software refines structural models to diagnose impurities or crystallographic disorder affecting yield calculations .

Q. What strategies are effective for incorporating this oxazolidinone into asymmetric catalytic frameworks?

  • Methodological Answer :

  • Chiral Ligand Design : The oxazolidinone’s rigid structure serves as a backbone for ligands in asymmetric catalysis. For example, coordinating the carbonyl group to transition metals (e.g., Pd, Rh) enables enantioselective C–C bond formation .
  • Mechanistic Studies : DFT calculations (e.g., Gaussian 09) model transition states to predict stereochemical outcomes in reactions like Reformatsky-type additions .

Q. How does the compound’s stereochemistry influence its biological or material science applications?

  • Methodological Answer :

  • Enzyme Inhibition Assays : The 4S configuration may enhance binding to chiral enzyme pockets (e.g., proteases or kinases). Testing enantiomer pairs via SPR (Surface Plasmon Resonance) quantifies affinity differences .
  • Polymer Synthesis : Radical polymerization of acrylate derivatives shows that stereoregularity (tacticity) impacts thermal stability and glass transition temperatures (TgT_g) .

Q. What advanced analytical techniques resolve ambiguities in structural elucidation for derivatives?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas of novel derivatives (e.g., unexpected Cl loss during reactions) .
  • Dynamic NMR : Detects restricted rotation in derivatives with bulky substituents (e.g., coalescence temperature analysis for atropisomers) .

Key Challenges & Solutions

  • Racemization During Synthesis : Mitigated by low-temperature acylation and avoiding protic solvents .
  • Byproduct Formation : Chloroacetyl hydrolysis minimized using anhydrous conditions and molecular sieves .
  • Crystallization Difficulties : Seed crystals or anti-solvent (e.g., n-hexane) addition improve crystal quality .

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